molecular formula C16H20N4O3 B5778322 N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5778322
M. Wt: 316.35 g/mol
InChI Key: KPTJRQVOYDCZOD-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as DEPMPO, is a stable nitroxide radical compound that has been extensively studied for its applications in scientific research. DEPMPO has been widely used as a spin-trapping agent in various fields of research, including biochemistry, physiology, and pharmacology. In

Mechanism of Action

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide works by trapping free radicals and forming a stable adduct. The stable adduct can then be studied using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can trap a wide range of free radicals, including superoxide, hydroxyl radicals, and nitric oxide radicals.
Biochemical and physiological effects:
N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in various tissues. N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been studied for its potential neuroprotective effects and has shown promise in protecting neurons from damage in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a stable compound that can be easily synthesized in the lab. It is also relatively inexpensive compared to other spin-trapping agents. However, N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has a relatively low spin-trapping efficiency compared to other spin-trapping agents. This can limit its use in certain experiments where high spin-trapping efficiency is required.

Future Directions

There are several future directions for research on N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide. One area of interest is the development of new N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide derivatives with improved spin-trapping efficiency. Another area of interest is the use of N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in studying the role of free radicals in aging and age-related diseases. N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may also have potential applications in cancer research, as free radicals play a role in cancer development and progression. Further research is needed to fully understand the potential applications of N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide in scientific research.
Conclusion:
N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a stable nitroxide radical compound that has been extensively studied for its applications in scientific research. It has been widely used as a spin-trapping agent in various fields of research, including biochemistry, physiology, and pharmacology. N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has antioxidant and anti-inflammatory properties and has shown promise in protecting neurons from damage in neurodegenerative diseases. While N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has some limitations, it is a valuable tool for studying free radicals and their role in various biological processes. Future research on N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may lead to new insights into the role of free radicals in aging, disease, and cancer.

Synthesis Methods

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can be synthesized by reacting 3,4-diethoxybenzaldehyde and 3-methyl-1H-pyrazol-5-carbohydrazide in the presence of a base catalyst such as sodium methoxide. The resulting product is then oxidized with a strong oxidizing agent such as lead tetraacetate to produce N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide.

Scientific Research Applications

N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been widely used as a spin-trapping agent in various fields of scientific research. It is particularly useful in studying reactive oxygen species (ROS) and free radical reactions. N'-(3,4-diethoxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can trap and stabilize free radicals, allowing researchers to study their properties and reactions. It has been used in studies of oxidative stress, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-22-14-7-6-12(9-15(14)23-5-2)10-17-20-16(21)13-8-11(3)18-19-13/h6-10H,4-5H2,1-3H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTJRQVOYDCZOD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,4-diethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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